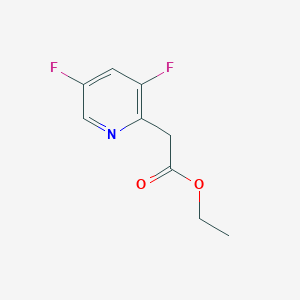

Ethyl 2-(3,5-difluoropyridin-2-yl)acetate

Description

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

ethyl 2-(3,5-difluoropyridin-2-yl)acetate |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4H2,1H3 |

InChI Key |

ZFTSWXRWTYKRLS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=N1)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 3,5 Difluoropyridin 2 Yl Acetate

Strategies for the Construction of the 3,5-Difluoropyridine (B1298662) Moiety

The direct fluorination of pyridine (B92270) is often difficult to control and can lead to a mixture of products. A more common approach involves halogen exchange reactions, particularly the substitution of chlorine or bromine atoms with fluorine. Starting from a polysubstituted pyridine, such as 2,3,5-trichloropyridine, selective fluorination can be achieved. The use of fluoride (B91410) sources like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures is a standard procedure. The reactivity of the halogen at different positions on the pyridine ring can be exploited to achieve regioselectivity. For instance, the chlorine at the 2-position is generally more susceptible to nucleophilic substitution than those at the 3- and 5-positions.

Another powerful technique is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aminopyridine. This method can be effective for introducing a fluorine atom at a specific position. However, for the synthesis of a 3,5-difluoro pattern, this would require a diaminopyridine precursor, which might be synthetically challenging to access.

Modern electrophilic fluorinating agents, such as Selectfluor®, offer an alternative for the direct fluorination of activated pyridine rings. However, the electron-deficient nature of a pyridine ring often requires the presence of activating groups for this transformation to be efficient.

Table 1: Representative Halogen Exchange Fluorination Reactions on Pyridine Scaffolds This table presents examples of halogen exchange reactions on pyridine derivatives to illustrate the general methodology. Specific conditions for the synthesis of 3,5-difluoropyridine may vary.

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| 2,3,5-Trichloropyridine | KF | Sulfolane/N,N'-dimethylpropyleneurea | 180-240 | 5-Chloro-2,3-difluoropyridine | Not specified |

| 2-Cyano-3,5-dichloropyridine | KF/PEG 8000 | DMSO | 160 | 2-Cyano-3,5-difluoropyridine | Not specified |

| Pentafluoropyridine | HSiEt₃/[Rh(μ-H)(dippp)]₂ | Benzene-d₆ | 50 | 2,3,5-Trifluoropyridine, 3,5-Difluoropyridine | 8, 6 |

An alternative to functionalizing a pre-formed pyridine ring is to construct the 3,5-difluoropyridine moiety through cyclization reactions using fluorinated building blocks. This approach offers the advantage of installing the desired substitution pattern from the outset.

One common strategy is the [4+2] cycloaddition (Diels-Alder reaction) between a 1,3-diene and a dienophile containing the nitrogen atom. For the synthesis of a 3,5-difluoropyridine, this would require a diene or dienophile bearing fluorine atoms at the appropriate positions. For example, a reaction between a 1-aza-1,3-butadiene and a fluorinated alkene could potentially lead to a dihydropyridine (B1217469) intermediate, which can then be oxidized to the aromatic pyridine.

Multicomponent reactions, such as the Hantzsch pyridine synthesis, can also be adapted to produce substituted pyridines. This method involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. By using fluorinated starting materials, it is possible to synthesize fluorinated pyridine derivatives. However, achieving the specific 3,5-difluoro substitution pattern can be challenging due to the availability of the required fluorinated precursors.

More contemporary methods involve transition-metal-catalyzed cycloadditions, such as the [2+2+2] cycloaddition of alkynes and nitriles. Cobalt-catalyzed reactions, for instance, have emerged as an efficient way to construct multisubstituted pyridines. The strategic use of fluorinated alkynes or nitriles in such reactions could provide a direct route to the 3,5-difluoropyridine core.

Table 2: Examples of Cyclization Reactions for Pyridine Synthesis This table provides examples of general cyclization strategies for pyridine synthesis. The specific application to 3,5-difluoropyridine would require appropriately fluorinated starting materials.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| [4+2] Cycloaddition | 2-Azadiene and Alkyne | Heat | Substituted Pyridine |

| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | Acetic Acid, Heat | Dihydropyridine (oxidized to Pyridine) |

| [2+2+2] Cycloaddition | Diyne and Nitrile | Cobalt Catalyst | Fused Pyridine |

Formation of the Ethyl Acetate (B1210297) Side Chain

Once the 3,5-difluoropyridine core is established, the next critical step is the introduction of the ethyl acetate side chain at the 2-position. This can be achieved through several established synthetic transformations.

A straightforward method for forming the ethyl acetate group is through the esterification of a precursor carboxylic acid, namely 2-(3,5-difluoropyridin-2-yl)acetic acid. This acid can be synthesized and then converted to the corresponding ethyl ester. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid, is a common choice.

Alternatively, milder esterification methods can be employed, especially if the substrate is sensitive to strong acidic conditions. These methods include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). These reagents facilitate the formation of an active intermediate that readily reacts with ethanol to form the desired ester.

If a 2-(3,5-difluoropyridin-2-yl)ethanol precursor is available, it can be converted to the ethyl acetate through reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base.

Table 3: Common Esterification Methods This table outlines general esterification methods applicable to the synthesis of the target molecule from its corresponding carboxylic acid.

| Method | Reagents | Catalyst/Conditions |

| Fischer-Speier Esterification | Carboxylic Acid, Ethanol | Concentrated H₂SO₄, Heat |

| DCC/DMAP Coupling | Carboxylic Acid, Ethanol, DCC | DMAP, Dichloromethane |

| EDC/DMAP Coupling | Carboxylic Acid, Ethanol, EDC | DMAP, Dichloromethane |

Direct C-C bond formation provides a more convergent approach to installing the ethyl acetate side chain. One powerful method is the Reformatsky reaction. chemicalbook.com This reaction involves the treatment of an α-halo ester, such as ethyl bromoacetate, with zinc metal to form an organozinc reagent (a Reformatsky enolate). This enolate can then react with a suitable electrophile on the pyridine ring. For this specific synthesis, a 3,5-difluoropyridine-2-carboxaldehyde would be the required starting material. The initial product would be a β-hydroxy ester, which could then be deoxygenated to yield the final product.

Another approach involves the reaction of a nucleophilic form of the acetate group with an electrophilic pyridine derivative. For example, the lithium enolate of ethyl acetate, generated by treating ethyl acetate with a strong base like lithium diisopropylamide (LDA), can react with a 2-halo-3,5-difluoropyridine. This nucleophilic aromatic substitution (SNA) reaction would directly form the C-C bond and introduce the ethyl acetate moiety. The success of this reaction depends on the reactivity of the 2-halopyridine towards nucleophilic attack.

Coupling and Cross-Coupling Reactions in Targeted Synthesis

Modern transition-metal-catalyzed cross-coupling reactions offer highly efficient and versatile methods for the targeted synthesis of Ethyl 2-(3,5-difluoropyridin-2-yl)acetate. These reactions allow for the precise formation of C-C bonds under relatively mild conditions.

A prominent strategy involves the palladium-catalyzed cross-coupling of a 2-halo-3,5-difluoropyridine (where the halogen is typically chlorine, bromine, or iodine) with a suitable organometallic reagent bearing the ethyl acetate group. For instance, a Negishi coupling could be employed, reacting the 2-halopyridine with an organozinc reagent derived from ethyl acetate.

Alternatively, a Suzuki-Miyaura coupling could be utilized. This would involve the reaction of the 2-halopyridine with a boronic acid or ester derivative of ethyl acetate. While boronic esters of simple acetates can be challenging to prepare and handle, related reagents such as potassium (ethoxycarbonylmethyl)trifluoroborate have been developed for such couplings.

Another powerful approach is the direct C-H functionalization of the 3,5-difluoropyridine ring. While the C-H bonds of the pyridine ring are generally unreactive, the use of directing groups and specific transition metal catalysts can enable their selective activation. A directing group at the N-oxide position, for example, can facilitate ortho-C-H activation. Subsequent coupling with a reagent that can deliver the acetate moiety would provide a highly atom-economical route to the target molecule.

Table 4: Representative Cross-Coupling Reactions for Aryl-Acetate Synthesis This table showcases examples of cross-coupling reactions that could be adapted for the synthesis of this compound.

| Reaction Name | Coupling Partners | Catalyst System | Product Type |

| Negishi Coupling | 2-Halo-3,5-difluoropyridine + Organozinc reagent of ethyl acetate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Aryl-acetate |

| Suzuki-Miyaura Coupling | 2-Halo-3,5-difluoropyridine + Boronic ester of ethyl acetate | Pd(0) or Pd(II) catalyst with a ligand | Aryl-acetate |

| C-H Functionalization | 3,5-Difluoropyridine + Acetate precursor | Transition metal catalyst (e.g., Pd, Rh) with a directing group | Aryl-acetate |

Optimization of Reaction Conditions and Yields

The synthesis of substituted pyridylacetates often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A plausible route to this compound could involve the coupling of a 2-halodifluoropyridine with a suitable acetate equivalent. The optimization of such a reaction is a multifactorial process, aiming to maximize the yield and purity of the final product.

Key parameters that require systematic investigation include the choice of catalyst, ligand, base, solvent, and reaction temperature. For instance, in related cross-coupling reactions for preparing substituted pyridines, various palladium catalysts and ligands have been shown to have a profound impact on reaction efficiency.

Detailed Research Findings:

In analogous syntheses of complex heterocyclic molecules, a systematic approach to optimization is crucial. Researchers typically screen a variety of conditions to identify the optimal set of parameters. For a hypothetical Suzuki-Miyaura coupling to form the target compound, the following variables would be considered:

Palladium Catalyst: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) can exhibit varying levels of activity.

Ligand: The choice of phosphine (B1218219) ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

Base: The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) influence the transmetalation step and can significantly affect the yield.

Temperature: The reaction temperature is a key factor in determining the reaction rate and minimizing the formation of byproducts.

An illustrative optimization study for a related reaction is presented in the interactive data table below. This demonstrates how systematic variation of parameters can lead to a significant improvement in product yield.

Table 1: Illustrative Optimization of a Suzuki-Miyaura Cross-Coupling Reaction for a Substituted Pyridine Note: This data is hypothetical and serves as an example of a typical optimization process for reactions of this type.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 80 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 100 | 65 |

| 3 | Pd₂(dba)₃ (1) | SPhos (4) | K₂CO₃ | Dioxane | 100 | 72 |

| 4 | Pd₂(dba)₃ (1) | XPhos (4) | K₂CO₃ | Dioxane | 100 | 78 |

| 5 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 85 |

| 6 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 92 |

This systematic optimization process, moving from initial conditions to a high-yielding protocol, is fundamental for the efficient synthesis of complex molecules like this compound. researchgate.netscilit.com

Green Chemistry Principles in Synthesis Protocols

The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. citedrive.comnih.gov For the synthesis of this compound, several green strategies could be employed.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, where three or more reactants combine in a single step, are excellent examples of atom-economical processes that are often used for synthesizing pyridine derivatives. nih.gov

Use of Safer Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The selection of greener solvents, such as water, ethanol, or supercritical fluids, is a key aspect of sustainable chemistry. rsc.org For pyridine synthesis, research has explored the use of aqueous ethanol and even solvent-free conditions. rsc.org

Energy Efficiency: The use of alternative energy sources like microwave irradiation can significantly reduce reaction times from hours to minutes, leading to substantial energy savings. mdpi.combenthamdirect.comresearchgate.net Microwave-assisted synthesis has been successfully applied to the preparation of various pyridine derivatives, often resulting in higher yields and cleaner reaction profiles compared to conventional heating. nih.govrasayanjournal.co.in

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. In the context of the target molecule's synthesis, employing a highly efficient palladium catalyst at a low loading would be a key green feature, minimizing waste and the need for heavy metals.

Waste Prevention: Designing synthetic pathways that minimize or eliminate the formation of waste is a cornerstone of green chemistry. This can be achieved through high-yield reactions and the use of recyclable catalysts.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible, aligning with the modern demands of sustainable chemical production.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 3,5 Difluoropyridin 2 Yl Acetate

Reactivity of the 3,5-Difluoropyridine (B1298662) Ring

The 3,5-difluoropyridine ring in Ethyl 2-(3,5-difluoropyridin-2-yl)acetate is characterized by its electron-deficient nature, a consequence of the inductive effect of the two fluorine atoms and the nitrogen heteroatom. This electronic profile is a key determinant of its reactivity, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Patterns

The electron-poor character of the pyridine (B92270) ring, amplified by the two fluorine substituents, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). In this mechanistic pathway, a nucleophile attacks the aromatic ring, leading to the formation of a resonance-stabilized Meisenheimer complex. Subsequent departure of a leaving group, in this case, a fluoride (B91410) ion, restores the aromaticity of the ring.

The regioselectivity of SNAr reactions on substituted pyridines is influenced by the electronic and steric effects of the substituents. For 2-substituted 3,5-dihalopyridines, nucleophilic attack is generally directed to the positions activated by the electron-withdrawing groups. In the case of this compound, the fluorine atoms at the 3- and 5-positions strongly activate the ring towards nucleophilic attack. The ethyl acetate (B1210297) group at the 2-position further influences the regioselectivity.

Kinetic and equilibrium studies of related 2-substituted-3,5-dinitropyridines with aliphatic amines have shown that anionic σ-adducts are rapidly and reversibly formed, primarily at the 6-position. rsc.org Slower, subsequent reactions can lead to the displacement of the substituent at the 2-position. rsc.org Base catalysis can play a role in these substitution processes, with the mechanism potentially involving rate-limiting proton transfer from zwitterionic intermediates. rsc.org

The following table summarizes the expected reactivity patterns with common nucleophiles:

| Nucleophile | Expected Position of Attack | Product Type |

| Amines (e.g., primary, secondary) | 6-position | 6-Amino-3-fluoro-2-(pyridin-2-yl)acetate derivatives |

| Alkoxides (e.g., sodium methoxide) | 6-position | 6-Alkoxy-3-fluoro-2-(pyridin-2-yl)acetate derivatives |

| Thiolates (e.g., sodium thiophenoxide) | 6-position | 6-Thio-3-fluoro-2-(pyridin-2-yl)acetate derivatives |

Electrophilic Aromatic Substitution Pathways

In contrast to its high reactivity towards nucleophiles, the 3,5-difluoropyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS). The electron-withdrawing nature of the nitrogen atom and the fluorine substituents diminishes the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

Should an electrophilic substitution reaction be forced under harsh conditions, the directing effects of the existing substituents would govern the position of the incoming electrophile. The nitrogen atom in the pyridine ring directs electrophiles to the meta-position (C-3 and C-5), while the fluorine atoms and the ethyl acetate group also exhibit directing effects. However, the strong deactivation of the ring makes such reactions challenging and often impractical.

Transition Metal-Catalyzed Coupling Reactions

The carbon-fluorine bonds in this compound can participate in various transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups onto the pyridine core.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the difluoropyridine with an organoboron compound. It is a versatile method for forming new carbon-carbon bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the difluoropyridine with amines.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple the difluoropyridine with a terminal alkyne, forming a carbon-carbon triple bond.

The regioselectivity of these coupling reactions is often dictated by the relative reactivity of the C-F bonds and the specific catalytic system employed.

Reactivity of the Ethyl Acetate Moiety

The ethyl acetate group at the 2-position of the pyridine ring offers additional avenues for chemical modification, independent of the aromatic core.

Reactions at the Alpha-Carbon (e.g., Condensations, Alkylations)

The methylene (B1212753) group (α-carbon) adjacent to the carbonyl group of the ester is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Condensation Reactions: The enolate can undergo condensation reactions, such as the Claisen condensation, with another ester molecule to form β-keto esters.

Alkylation Reactions: The enolate can be alkylated by reacting with alkyl halides in an SN2 reaction. This allows for the introduction of various alkyl groups at the α-position.

The choice of base and reaction conditions is crucial for controlling the outcome of these reactions and avoiding potential side reactions.

Ester Hydrolysis and Transesterification Kinetics

The ester functionality of this compound can be cleaved through hydrolysis or converted to other esters via transesterification.

Ester Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The kinetics of this reaction are influenced by factors such as pH, temperature, and the presence of catalysts. Studies on the hydrolysis of related aryl acetates catalyzed by pyridine derivatives have shown that the mechanism can involve nucleophilic catalysis. rsc.org The rate of hydrolysis can be monitored by measuring the formation of the carboxylic acid over time. youtube.com

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to produce a different ester. The equilibrium of this reaction can be shifted by using an excess of the reactant alcohol or by removing the alcohol product.

Stereoselectivity and Regioselectivity in Transformations

Currently, there is a notable absence of specific research in publicly available scientific literature detailing the stereoselectivity and regioselectivity of transformations involving this compound. While the broader class of pyridine derivatives is known to undergo a variety of stereoselective and regioselective reactions, dedicated studies on this particular fluorinated acetate are not documented.

General principles of organic chemistry suggest that the electronic and steric properties of the difluoropyridinyl moiety would significantly influence the outcomes of such reactions. The fluorine atoms at the 3 and 5 positions are strongly electron-withdrawing, which would affect the nucleophilicity and electrophilicity of the pyridine ring and the acidity of the alpha-carbon on the acetate group. However, without experimental data, any discussion on stereochemical and regiochemical control remains speculative.

Mechanistic Studies of Key Reactions

Similarly, a thorough review of existing research reveals no specific mechanistic studies, either computational or experimental, for key reactions involving this compound. Mechanistic investigations are crucial for understanding reaction pathways, transition states, and the factors governing product formation. For related fluorinated pyridine compounds, research has often focused on nucleophilic aromatic substitution, where the fluorine atoms can act as leaving groups or activating groups. The reaction mechanisms in these cases are well-established, but their direct applicability to reactions involving the acetate substituent of the target molecule has not been explored.

Detailed mechanistic insights would require dedicated studies employing techniques such as kinetic analysis, isotopic labeling, and computational modeling. Such research would be invaluable for predicting the reactivity of this compound and for designing new synthetic methodologies. At present, the scientific community has not published such investigations.

Computational and Theoretical Investigations

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ijert.orgacs.org DFT calculations are employed to determine a wide range of properties for Ethyl 2-(3,5-difluoropyridin-2-yl)acetate, from its three-dimensional shape to its spectroscopic characteristics.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The B3LYP functional combined with a basis set like 6-311G(d,p) is commonly used for such optimizations of organic molecules. researchgate.net

The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. The presence of the difluorinated pyridine (B92270) ring and the ethyl acetate (B1210297) group leads to a specific spatial arrangement. The C-F bonds on the pyridine ring are expected to be strong and short due to the high electronegativity of fluorine. The geometry of the ethyl acetate side chain is flexible, allowing for different conformations.

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar pyridine and ester compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| Pyridine C-F | ~1.34 Å | |

| Pyridine C-N | ~1.34 Å researchgate.net | |

| Pyridine C-C | ~1.39 Å | |

| C=O (Ester) | ~1.21 Å | |

| C-O (Ester) | ~1.33 Å | |

| **Bond Angles (°) ** | ||

| F-C-C (Pyridine) | ~118° | |

| C-N-C (Pyridine) | ~117° nist.gov | |

| O=C-O (Ester) | ~125° | |

| Dihedral Angle (°) | ||

| Pyridine-CH2-C=O | ~180° (trans) or ~0° (cis) |

Conformational Analysis focuses on the different spatial arrangements (conformers) that arise from rotation around single bonds. The ethyl acetate moiety of the title compound has two key rotatable bonds: the C-C bond linking the pyridine ring to the carbonyl group and the C-O bond of the ester.

Rotation around the Py-CH₂ bond: This rotation determines the orientation of the ester group relative to the pyridine ring.

Rotation around the O-CH₂ (ethyl) bond: This leads to different arrangements of the terminal methyl group.

Studies on similar molecules like ethyl acetate have shown that the trans (or anti-periplanar) conformation, where the ester group is planar, is generally the most stable. researchgate.netnih.gov However, gauche conformers can also exist and may be stabilized by solvent effects. Computational scans of the potential energy surface as a function of dihedral angles can identify the lowest energy conformers and the energy barriers between them. researchgate.netresearchgate.net

The electronic properties of a molecule are crucial for understanding its reactivity, optical properties, and stability. DFT calculations provide insight into the distribution of electrons through the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich difluoropyridine ring.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is likely distributed over the pyridine ring and the electron-withdrawing carbonyl group of the ester.

Analysis of these orbitals helps predict sites for nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) map is another useful tool, which visualizes the charge distribution and highlights electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule.

Table 2: Predicted Electronic Properties of this compound Note: Values are illustrative and based on typical DFT results for related fluorinated aromatic compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Chemical reactivity, stability |

| Dipole Moment | ~ 2.5 - 3.5 D | Polarity of the molecule |

DFT calculations can accurately predict spectroscopic data, which is invaluable for confirming molecular structures and interpreting experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used with DFT to calculate NMR isotropic shielding constants, which are then converted to chemical shifts (δ) by referencing them against a standard like tetramethylsilane (B1202638) (TMS) or CFCl₃. nih.govnih.gov For this compound, predictions for ¹H, ¹³C, and ¹⁹F NMR are particularly important. DFT methods have shown high accuracy in predicting ¹⁹F chemical shifts for fluorinated aromatic compounds. nih.govrsc.org Calculations can help assign specific peaks to individual atoms, which can be challenging in complex molecules.

Table 3: Representative Predicted NMR Chemical Shifts (δ, ppm) Note: These values are illustrative, based on typical ranges for the given functional groups.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

| ¹H | Pyridine Ring | 7.5 - 8.5 |

| -CH₂- (ester) | 4.1 - 4.4 | |

| -CH₃ (ester) | 1.2 - 1.5 | |

| ¹³C | C-F (Pyridine) | 150 - 165 |

| C=O (Ester) | 168 - 172 | |

| ¹⁹F | Pyridine Ring | -110 to -140 (vs. CFCl₃) |

Vibrational Frequencies: Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations, which correspond to peaks in Infrared (IR) and Raman spectra. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. elixirpublishers.com This analysis allows for the assignment of specific vibrational modes, such as C-F stretching, C=O stretching of the ester, and pyridine ring breathing modes. ijert.orgcdnsciencepub.comresearchgate.net Such assignments confirm the presence of key functional groups and provide a detailed picture of the molecule's vibrational dynamics.

Table 4: Key Predicted Vibrational Frequencies (cm⁻¹) Note: These are representative frequencies for the specified vibrational modes.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch | Pyridine Ring | 3050 - 3150 elixirpublishers.com |

| C=O Stretch | Ester | 1730 - 1750 |

| C=N/C=C Stretch | Pyridine Ring | 1500 - 1600 elixirpublishers.com |

| C-F Stretch | Fluoro-aromatic | 1200 - 1350 |

| Ring Breathing | Pyridine Ring | 990 - 1050 researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment, such as a solvent. chemrevlett.com

For this compound, MD simulations can explore its conformational landscape by modeling the rotations of the flexible ethyl acetate side chain in a solution. researchgate.netrug.nl These simulations show which conformers are most populated at a given temperature and how quickly they interconvert.

Furthermore, MD is crucial for studying solvation effects . The simulation explicitly includes solvent molecules (e.g., water, ethanol (B145695), DMSO), allowing for the analysis of the solvation shell around the solute. frontiersin.org Key insights from MD simulations include:

Solvent Organization: How solvent molecules arrange themselves around the polar (ester, pyridine nitrogen) and nonpolar parts of the molecule.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the solvent and the ester's carbonyl oxygen or the pyridine's nitrogen atom.

Conformational Preference: How the polarity and hydrogen-bonding capability of the solvent can stabilize certain conformers over others, potentially altering the conformational equilibrium compared to the gas phase. acs.org

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating chemical reaction mechanisms. For this compound, a common reaction to study would be the hydrolysis of the ester group. DFT calculations can be used to map out the entire reaction pathway. acs.org

This process involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials (ester and water/hydroxide) and the final products (carboxylic acid and ethanol).

Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. ias.ac.in Computational algorithms are used to locate this saddle point on the potential energy surface. For ester hydrolysis, the TS typically involves a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon. umich.eduresearchgate.net

Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. prexams.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the reactants and products.

By elucidating the reaction pathway, computational analysis can provide detailed insights into the mechanism, stereochemistry, and kinetics of reactions involving the title compound without the need for extensive experimentation. researchgate.netukm.my

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Fluorinated Pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. chemrevlett.comnih.govresearchgate.net These models establish a mathematical relationship between calculated molecular descriptors and an observed property.

For a series of fluorinated pyridine derivatives, including this compound, a QSAR/QSPR study would involve:

Dataset Compilation: Assembling a set of related molecules with known experimental data (e.g., insecticidal activity, binding affinity, lipophilicity, or boiling point). researchgate.net

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be categorized as:

Topological: Describing molecular connectivity.

Geometrical: Related to the 3D shape of the molecule.

Electronic: Including dipole moment, HOMO/LUMO energies, and atomic charges.

Physicochemical: Such as logP and molar refractivity.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is created that best correlates a subset of the calculated descriptors with the experimental property. chemrevlett.comresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by using an external test set of compounds not included in the model-building process.

Such models are valuable in medicinal and agricultural chemistry for predicting the properties of new, unsynthesized fluorinated pyridine derivatives, thereby prioritizing synthetic efforts toward compounds with desired characteristics. chemrevlett.com

Synthetic Transformations and Derivatization Strategies Utilizing this compound

This compound is a versatile building block in organic synthesis, offering multiple reactive sites for structural modification. The presence of an ethyl ester functionality, an activated methylene (B1212753) group, and an electron-deficient difluorinated pyridine ring allows for a wide range of synthetic transformations. These reactions enable the diversification of the molecular scaffold for various applications in medicinal chemistry and material science.

Future Research Directions and Emerging Areas

Exploration of Novel Catalytic Methods for Functionalization

The functionalization of the difluoropyridine core of Ethyl 2-(3,5-difluoropyridin-2-yl)acetate is a promising area for the application of modern catalytic methods. Research into C-H bond functionalization, in particular, could provide direct routes to novel derivatives without the need for pre-functionalized substrates. nih.gov For instance, transition-metal-catalyzed reactions, such as those employing rhodium or palladium, could enable the selective introduction of various substituents at the remaining C-H positions of the pyridine (B92270) ring. nih.govnih.gov

Developing catalytic systems that can selectively functionalize the pyridine ring while tolerating the ester group is a key challenge. Methods like Rh(III)-catalyzed C-H functionalization have been successful in preparing multi-substituted 3-fluoropyridines and could potentially be adapted. nih.gov Similarly, palladium-catalyzed C-H fluorination has been demonstrated on allylic systems and could be explored for further functionalization of the pyridine ring itself. dovepress.com The goal is to create a toolbox of reactions that allow for precise, late-stage diversification of the core structure.

| Catalytic Method | Potential Application to this compound | Key Challenges | References |

|---|---|---|---|

| Rhodium(III)-Catalyzed C-H Activation | Direct introduction of alkyl or aryl groups at the C-4 or C-6 positions of the pyridine ring. | Achieving high regioselectivity; catalyst tolerance of the ester functionality. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Functionalization via Suzuki, Heck, or Sonogashira coupling if a halide can be introduced at a vacant position. | Synthesis of the required halogenated starting material. | rsc.org |

| Silver-Mediated C-H Fluorination | Introduction of a third fluorine atom, further modifying the electronic properties. | Controlling the position of the third fluorination. | dovepress.comresearchgate.net |

| Nickel-Catalyzed Hydrodefluorination | Selective removal of one fluorine atom to access mono-fluorinated pyridine derivatives. | Achieving selectivity between the F-3 and F-5 positions. | rsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its subsequent derivatives is well-suited for integration into continuous flow chemistry and automated synthesis platforms. researchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. uc.ptthieme-connect.de

A telescoped continuous flow process could be designed for the synthesis of the core molecule, minimizing the isolation of potentially unstable intermediates. rsc.org Subsequent functionalization reactions, as discussed in the previous section, could be performed in-line using packed-bed reactors containing immobilized catalysts or reagents. researchgate.net This approach would enable the rapid generation of a library of derivatives for screening in medicinal or materials chemistry applications, significantly accelerating the discovery process. whiterose.ac.uk

Development of Sustainable Synthesis Routes

Future research will increasingly focus on developing "green" or sustainable synthetic routes to this compound. This involves adhering to the principles of green chemistry, such as using less hazardous reagents, minimizing waste, and improving energy efficiency. rasayanjournal.co.in Traditional fluorination methods often rely on hazardous reagents. dovepress.com

Alternative, more sustainable approaches could include:

Catalytic Fluorination: Employing catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste. mdpi.com

Use of Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-derived solvents. nih.gov

Microwave-Assisted Synthesis: Utilizing microwave irradiation can often reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inresearchgate.net

Biocatalysis: Exploring enzymatic routes for the synthesis or functionalization of the molecule could offer high selectivity under mild, environmentally benign conditions.

The development of a robust and scalable synthesis using sulfur tetrafluoride (SF4) for deoxofluorination highlights a move towards more efficient, albeit still hazardous, reagents that can be used on a large scale to produce fluorinated heterocycles. acs.org The ultimate goal is to create synthetic pathways that are not only efficient and high-yielding but also environmentally responsible. bhu.ac.in

Investigation of Unique Reactivity Patterns Induced by Difluorination

The two fluorine atoms at the 3- and 5-positions of the pyridine ring exert a powerful influence on the molecule's electronic properties and reactivity. Fluorine is the most electronegative element, and its presence significantly withdraws electron density from the aromatic ring. nih.gov This electron deficiency has several important consequences that warrant further investigation.

Firstly, the difluorination is expected to significantly accelerate the rate of nucleophilic aromatic substitution (SNAr) reactions. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is already 320 times faster than that of 2-chloropyridine; the presence of a second electron-withdrawing fluorine atom would likely enhance this effect further. nih.gov This opens up possibilities for facile displacement of a leaving group at the 2-, 4-, or 6-positions.

Secondly, the electron-withdrawing nature of the fluorine atoms alters the pKa of the pyridine nitrogen, making it less basic. This can influence its ability to coordinate with metal catalysts or participate in acid-base chemistry. Furthermore, the introduction of fluorine can create a "π-hole" above the ring, influencing non-covalent interactions like π-stacking. rsc.org A systematic study comparing the reactivity of this compound with its non-fluorinated and mono-fluorinated analogues would provide valuable insights into these electronic effects. nih.govacs.org

| Property | Effect of 3,5-Difluorination | Anticipated Reactivity Change | References |

|---|---|---|---|

| Ring Electron Density | Significantly reduced due to the high electronegativity of fluorine. | Increased susceptibility to nucleophilic attack; decreased susceptibility to electrophilic attack. | nih.govrsc.org |

| Acidity of C-H Bonds | Increased acidity of the remaining ring protons (C-4 and C-6). | Facilitates deprotonation and subsequent functionalization (e.g., lithiation). | researchgate.net |

| Basicity of Pyridine Nitrogen | Reduced basicity. | Altered coordination to metal catalysts; modified behavior in acid-catalyzed reactions. | nih.gov |

| Rate of SNAr | Greatly accelerated for leaving groups on the ring. | Enables facile introduction of nucleophiles (O, N, S-based) under milder conditions. | nih.gov |

Discovery of New Synthetic Applications as a Versatile Building Block

This compound is a prime candidate for use as a versatile building block in the synthesis of complex molecules, particularly in the fields of medicinal and agricultural chemistry. researchgate.netdntb.gov.ua Fluorinated heterocycles are prevalent motifs in a large number of pharmaceuticals and agrochemicals because the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability. rsc.orgnih.gov

The ester functionality of the molecule serves as a convenient handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, opening up numerous avenues for further derivatization. The difluoropyridine core provides a stable, metabolically robust scaffold. The combination of these features makes it an attractive starting material for generating libraries of novel compounds for biological screening. whiterose.ac.uktcichemicals.com Future research should focus on demonstrating its utility in the synthesis of biologically active targets and expanding the portfolio of reactions that can be performed on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.